4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine
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Overview
Description
4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chloro group at position 4, a phenyl group at position 2, and a phenylsulfonylmethyl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chloro Group: The chloro group at position 4 can be introduced via a chlorination reaction using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes mentioned above but optimized for efficiency and yield. Key considerations include reaction temperature, solvent choice, and purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at position 4 can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenylsulfonylmethyl group can undergo oxidation to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: It serves as a probe for studying biological pathways and interactions involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of key inflammatory mediators like prostaglandins and cytokines .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-phenylpyrimidine: Lacks the phenylsulfonylmethyl group, resulting in different chemical properties and reactivity.
2-Phenyl-6-[(phenylsulfonyl)methyl]pyrimidine: Lacks the chloro group, affecting its nucleophilic substitution reactions.
4-Chloro-6-[(phenylsulfonyl)methyl]pyrimidine:
Uniqueness
4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine is unique due to the presence of all three substituents, which confer specific chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(benzenesulfonylmethyl)-6-chloro-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-16-11-14(12-23(21,22)15-9-5-2-6-10-15)19-17(20-16)13-7-3-1-4-8-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBPIXLWYBWKRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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